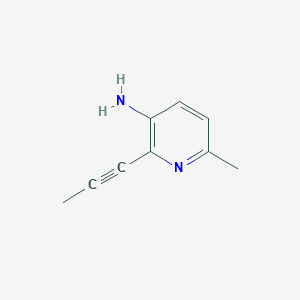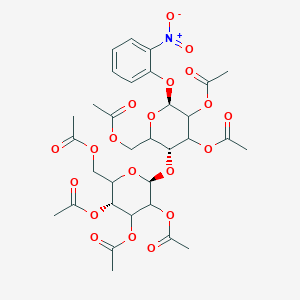![molecular formula C13H13N3O2 B13710138 N-(4-(Hydroxymethyl)-[3,4'-bipyridin]-6-yl)acetamide](/img/structure/B13710138.png)
N-(4-(Hydroxymethyl)-[3,4'-bipyridin]-6-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N/A” is a placeholder term often used in various contexts to indicate that specific information is not available or not applicable
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of the hypothetical compound “N/A” involves several steps. The primary synthetic route includes:
Step 1: Reacting precursor A with reagent B under specific conditions (e.g., temperature, pressure) to form intermediate C.
Step 2: Intermediate C is then subjected to a catalytic reaction with catalyst D to yield the desired compound “N/A”.
Industrial Production Methods
In an industrial setting, the production of compound “N/A” is scaled up using continuous flow reactors. This method ensures consistent quality and high yield. The process involves:
Raw Material Preparation: Ensuring the purity of precursor A and reagent B.
Reaction Phase: Conducting the reaction in a controlled environment to maintain optimal conditions.
Purification: Using techniques such as distillation or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
Compound “N/A” undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form oxidized products.
Reduction: Undergoes reduction in the presence of reducing agents.
Substitution: Participates in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield an aldehyde or ketone, while reduction could produce an alcohol.
Aplicaciones Científicas De Investigación
Compound “N/A” has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Serves as a probe in biochemical assays to study enzyme activity.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Utilized in the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of compound “N/A” involves its interaction with specific molecular targets. It binds to target proteins or enzymes, altering their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of gene expression.
Comparación Con Compuestos Similares
Similar Compounds
Compound X: Shares a similar structure but differs in its functional groups.
Compound Y: Exhibits similar reactivity but has different applications.
Compound Z: Analogous in its mechanism of action but varies in its potency.
Uniqueness
Compound “N/A” stands out due to its unique combination of properties, such as high reactivity, specificity for certain molecular targets, and versatility in applications. This makes it a valuable tool in both research and industrial settings.
Propiedades
Fórmula molecular |
C13H13N3O2 |
|---|---|
Peso molecular |
243.26 g/mol |
Nombre IUPAC |
N-[4-(hydroxymethyl)-5-pyridin-4-ylpyridin-2-yl]acetamide |
InChI |
InChI=1S/C13H13N3O2/c1-9(18)16-13-6-11(8-17)12(7-15-13)10-2-4-14-5-3-10/h2-7,17H,8H2,1H3,(H,15,16,18) |
Clave InChI |
XBVVPMYSFFTVOO-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=NC=C(C(=C1)CO)C2=CC=NC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Bis[4-(tert-butyl)phenyl]dichlorosilane](/img/structure/B13710080.png)


![4-[2-(Trifluoromethyl)benzyl]oxazolidine-2,5-dione](/img/structure/B13710109.png)



![8-(Methylthio)-3-[(triisopropylsilyl)oxy]naphthalene-1-boronic Acid Pinacol Ester](/img/structure/B13710142.png)



